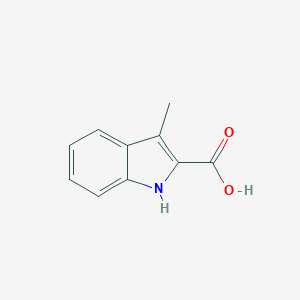

3-Methyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXGWFIXUJHVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372921 | |

| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10590-73-5 | |

| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous biologically active compounds and natural products. The presence of a carboxylic acid moiety at the 2-position and a methyl group at the 3-position of the indole ring imparts specific chemical and physical properties that make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2][3][4][5] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 10590-73-5 | [5][6] |

| Molecular Formula | C₁₀H₉NO₂ | [5][6] |

| Molecular Weight | 175.18 g/mol | [6] |

| Melting Point | 164 °C | [7] |

| Boiling Point | 409.9 ± 25.0 °C (Predicted) | [7] |

| Density | 1.340 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | Not experimentally determined. | |

| Solubility | No quantitative data available. Generally expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Synthesis

The primary synthetic route to this compound is the Fischer indole synthesis. This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone. In this specific case, the phenylhydrazone is prepared from the condensation of phenylhydrazine and pyruvic acid.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

Materials:

-

Phenylhydrazine

-

Pyruvic acid

-

Glacial acetic acid (or another suitable acid catalyst such as polyphosphoric acid)

-

Ethanol (for recrystallization)

Procedure:

-

Hydrazone Formation: Phenylhydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to facilitate the condensation reaction and form the corresponding phenylhydrazone.

-

Indolization: An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride) is added to the phenylhydrazone. The mixture is then heated to induce cyclization. The reaction temperature and time are crucial and depend on the specific substrates and catalyst used.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is typically precipitated by the addition of water. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Figure 1: General workflow for the Fischer indole synthesis of this compound.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 8.78 | s | 1H | NH (indole) | [9] |

| 7.73 – 7.67 | m | 1H | Ar-H | [9] |

| 7.40 – 7.34 | m | 2H | Ar-H | [9] |

| 7.17 | ddd | 1H | Ar-H | [9] |

| 2.68 | s | 3H | -CH₃ | [9] |

¹³C NMR Spectroscopy

While a specific spectrum with peak assignments for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on data from similar indole derivatives and general chemical shift ranges.[1][10][11][12][13][14]

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165-185 |

| Aromatic Carbons | 110-140 |

| C2 (Indole) | ~130-140 |

| C3 (Indole) | ~110-120 |

| C3a (Indole) | ~125-135 |

| C7a (Indole) | ~135-145 |

| -CH₃ | 10-20 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not available in the searched literature. However, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.[7][15][16][17]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 | N-H (Indole) | Stretching |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2950-2850 | C-H (Methyl) | Stretching |

| ~1710-1680 | C=O (Carboxylic Acid) | Stretching |

| ~1600-1450 | C=C (Aromatic) | Stretching |

| ~1450 | C-H (Methyl) | Bending |

| ~1250-1000 | C-O (Carboxylic Acid) | Stretching |

Biological Activity and Drug Development Potential

The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of new therapeutic agents. While specific biological activity data for this compound is limited in the public domain, its derivatives have shown significant promise as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1) and as inhibitors of HIV-1 integrase.[10][11][17][18][19]

CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases.[9][19] They exert their effects by binding to CysLT receptors, primarily CysLT1. Antagonists of this receptor can block the downstream signaling cascade, leading to a reduction in inflammation and bronchoconstriction. The indole-2-carboxylic acid moiety is a critical feature for binding to the CysLT1 receptor.[10][17]

Figure 2: Simplified CysLT1 receptor signaling pathway and the inhibitory action of antagonists.

HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[18][20][21][22][23] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been identified as a promising core structure for the design of novel INSTIs. The carboxylic acid and the indole nitrogen are thought to chelate essential magnesium ions in the active site of the integrase enzyme, thereby blocking its function.[11][18][19]

Figure 3: Mechanism of HIV-1 integrase inhibition by strand transfer inhibitors.

Conclusion

This compound is a versatile chemical entity with a range of interesting properties. Its synthesis via the Fischer indole reaction is well-established in principle, and its structure lends itself to further chemical modification. The indole-2-carboxylic acid core is a recognized pharmacophore in modern drug discovery, with demonstrated potential in the development of treatments for inflammatory diseases and viral infections. This technical guide provides a foundational understanding of the key chemical characteristics of this compound, which will be of value to researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. Further research to fully elucidate its biological activity and to obtain more precise physical and chemical data is warranted.

References

- 1. instanano.com [instanano.com]

- 2. 3-Methylindole CAS#: 83-34-1 [m.chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 17. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 20. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its indole scaffold, substituted at the 2 and 3 positions, provides a versatile platform for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in its preparation and application.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several established methods, most notably the Fischer indole synthesis. This approach, along with the related Japp-Klingemann reaction for precursor synthesis, offers a reliable route to the target molecule.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] The general principle involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[2]

For the synthesis of this compound, the key precursors are phenylhydrazine and a suitable keto-acid or its ester, such as ethyl 2-oxobutanoate. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.

Logical Workflow for Fischer Indole Synthesis

Caption: General workflow for the synthesis of this compound via the Fischer Indole Synthesis.

Japp-Klingemann Reaction as a Precursor Route

The Japp-Klingemann reaction provides an alternative method to generate the necessary hydrazone precursor for the Fischer indole synthesis. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, such as ethyl 2-methylacetoacetate. The resulting intermediate can then be subjected to Fischer indole cyclization conditions to yield the desired indole-2-carboxylate.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the Fischer indole synthesis.

Protocol 1: Two-Step Synthesis via Fischer Indolization of Ethyl 2-Oxobutanoate Phenylhydrazone

This protocol involves the initial formation and isolation of the phenylhydrazone, followed by its cyclization.

Step 1: Synthesis of Ethyl 2-(2-phenylhydrazono)butanoate

-

Reagents and Materials:

-

Phenylhydrazine

-

Ethyl 2-oxobutanoate

-

Ethanol

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add ethyl 2-oxobutanoate (1 equivalent) dropwise with stirring at room temperature.

-

The reaction mixture is typically stirred for 1-2 hours, during which the hydrazone may precipitate.

-

The product can be isolated by filtration, washed with cold ethanol, and dried under vacuum.

-

Step 2: Synthesis of Ethyl 3-Methyl-1H-indole-2-carboxylate

-

Reagents and Materials:

-

Ethyl 2-(2-phenylhydrazono)butanoate

-

Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid

-

-

Procedure:

-

The isolated phenylhydrazone is added to an excess of polyphosphoric acid (or a mixture of sulfuric acid in acetic acid) with stirring.

-

The mixture is heated, typically in the range of 80-100 °C, for a period of 1-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured onto crushed ice, which may result in the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

-

Step 3: Hydrolysis to this compound

-

Reagents and Materials:

-

Ethyl 3-Methyl-1H-indole-2-carboxylate

-

Aqueous sodium hydroxide or potassium hydroxide solution

-

Hydrochloric acid

-

-

Procedure:

-

The ethyl ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

After cooling, the solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with concentrated hydrochloric acid until the product precipitates.

-

The solid this compound is collected by filtration, washed with water, and dried.

-

Protocol 2: One-Pot Fischer Indole Synthesis and Subsequent Hydrolysis

This streamlined procedure combines the hydrazone formation and cyclization steps.

-

Reagents and Materials:

-

Phenylhydrazine

-

Ethyl 2-oxobutanoate

-

Glacial acetic acid or a mixture of ethanol and a strong acid (e.g., H₂SO₄)

-

-

Procedure:

-

In a suitable reaction vessel, a mixture of phenylhydrazine (1 equivalent) and ethyl 2-oxobutanoate (1 equivalent) is prepared in the chosen acidic solvent system (e.g., glacial acetic acid).

-

The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude ethyl 3-methyl-1H-indole-2-carboxylate.

-

The crude ester is then subjected to hydrolysis as described in Step 3 of Protocol 1.

-

Quantitative Data

The following table summarizes typical yields and physical properties for the key compounds in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Ethyl 3-Methyl-1H-indole-2-carboxylate | C₁₂H₁₃NO₂ | 203.24 | 134-136 | 60-80 |

| This compound | C₁₀H₉NO₂ | 175.18 | 212 (decomposes) | 85-95 (hydrolysis) |

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity.

This compound [4]

-

¹H NMR (DMSO-d₆):

-

Chemical shifts will be concentration-dependent but expect signals for the indole NH, aromatic protons, the methyl group at the 3-position, and the carboxylic acid proton.

-

-

¹³C NMR (DMSO-d₆):

-

Characteristic signals for the indole ring carbons, the methyl carbon, and the carboxylic acid carbonyl carbon.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

Broad O-H stretch from the carboxylic acid, N-H stretch from the indole, C=O stretch from the carboxylic acid, and aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak (M⁺) corresponding to the molecular weight of 175.18 g/mol .

-

Signaling Pathways and Mechanistic Diagrams

The core of the Fischer indole synthesis is a[3][3]-sigmatropic rearrangement. The generally accepted mechanism is depicted below.

Mechanism of the Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound, with a focus on the Fischer indole synthesis. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a solid foundation for researchers to successfully synthesize this important molecule. The versatility of the indole scaffold ensures that this compound will continue to be a valuable intermediate in the development of new chemical entities with diverse applications.

References

The Biological Versatility of 3-Methylated Indole Compounds: A Technical Guide for Drug Discovery and Development

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, present in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Among the various substituted indoles, 3-methylated derivatives hold a special place due to their diverse and potent biological activities. These compounds, characterized by a methyl group at the C3 position of the indole ring, have demonstrated efficacy across multiple therapeutic areas, including oncology, inflammation, infectious diseases, and neuroprotection.[3][4][5][6] This technical guide provides an in-depth exploration of the biological activities of 3-methylated indole compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile scaffold for creating novel therapeutics.

Antiproliferative and Antitumor Activity

A significant body of research has highlighted the potential of 3-methylated indole derivatives as potent anticancer agents.[1] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in DNA replication and cell cycle progression, ultimately leading to apoptotic cell death.[1][3]

Mechanism of Action: Topoisomerase II Inhibition

One of the primary targets for many anticancer 3-methyl-2-phenyl-1H-indoles is human DNA topoisomerase II (topo II).[3] Topoisomerases are crucial enzymes that manage DNA topology during processes like replication and transcription.[3] Type II topoisomerases, such as topo II, create transient double-strand breaks in the DNA to allow for strand passage, thereby resolving knots and tangles.[3] Certain 3-methylated indole compounds act as topo II inhibitors, disrupting this process, which leads to DNA damage and triggers the apoptosis pathway in rapidly proliferating cancer cells.[1][3] A strong correlation has been observed between the antiproliferative effect of these compounds and their ability to inhibit topoisomerase II.[3] For instance, the most potent derivatives have been shown to induce a collapse of the mitochondrial transmembrane potential, a key event in the apoptotic cascade.[3]

Quantitative Data: Antiproliferative Activity

The antiproliferative efficacy of 3-methylated indole derivatives has been quantified against a range of human tumor cell lines. The data, typically presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values, demonstrate the potency of these compounds.

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| 3-Methyl-2-phenyl-1H-indoles (e.g., 32, 33) | HeLa (Cervix Adenocarcinoma) | GI₅₀ | < 5 | [1][3] |

| A2780 (Ovarian Carcinoma) | GI₅₀ | < 5 | [1][3] | |

| MSTO-211H (Biphasic Mesothelioma) | GI₅₀ | < 5 | [1][3] | |

| N-Substituted 3-Methylindoles (e.g., 1, 2, 3, 9, 10) | MCF-7 (Breast Cancer) | IC₅₀ | 27, 53, 35, 32, 31 | [7][8] |

| HUVEC (Non-cancerous) | IC₅₀ | 85, 57, 100, 48, 71 | [7][8] | |

| 3-Indolylmethanamine (31B) | SKOV3, OVCAR8 (Ovarian Cancer) | N/A (Significant viability reduction) | 25 | [9] |

| N-((1-methyl-1H-indol-3-yl)methyl) acetamide (7d) | HeLa (Cervical Carcinoma) | IC₅₀ | 0.52 | [10] |

| MCF-7 (Breast Adenocarcinoma) | IC₅₀ | 0.34 | [10] | |

| HT-29 (Colon Carcinoma) | IC₅₀ | 0.86 | [10] | |

| 3-methyl indole-based analog (41) | Mia PaCa-2 (Pancreatic Cancer) | IC₅₀ | 73.63 | [11] |

Experimental Protocols

1.3.1. Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Plating: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 3-methylated indole compounds and a vehicle control for a specified period (e.g., 24-72 hours).[10]

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

1.3.2. DNA Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an assay buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known topo II inhibitor (e.g., etoposide) is used as a positive control.

-

Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA samples are separated on an agarose gel. Supercoiled (unrelaxed) and relaxed DNA migrate at different rates.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[3]

Visualization: Apoptosis Pathway

Caption: Apoptosis induction by a 3-methylated indole compound.

Anti-inflammatory Activity

Certain derivatives of 3-methyl-2-phenyl-indole have been designed as analogs of indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[4][12] These compounds exhibit significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized by COX enzymes (COX-1 and COX-2).[4][12] Traditional NSAIDs like indomethacin inhibit both COX isoforms. While COX-2 is the primary target for reducing inflammation, inhibition of COX-1 can lead to gastrointestinal side effects.[4] 3-Methylated indole analogs have been developed to modulate this activity, with some showing potent inhibition of the COX pathway, leading to reduced inflammation.[4][12][13]

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated in animal models, such as the carrageenan-induced paw edema test in rats. The percentage of inflammation inhibition is a key metric.

| Compound | Time Post-Carrageenan | Inflammation Inhibition (%) | Reference |

| 10d | 1h | 67.9 | [4] |

| 3h | 66.8 | [4] | |

| 6h | 57.9 | [4] | |

| 10e | 1h | 73.5 | [4] |

| 3h | 80.1 | [4] | |

| 6h | 78.8 | [4] | |

| 10f | 1h | 71.8 | [4] |

| 3h | 75.6 | [4] | |

| 6h | 70.2 | [4] | |

| Indomethacin (Control) | 1h | 71.2 | [4] |

| 3h | 78.9 | [4] | |

| 6h | 75.4 | [4] |

Note: Compounds 10d, 10e, and 10f are methanesulfonyl derivatives of 3-methyl-2-phenyl-1-substituted-indole.[4]

Experimental Protocol

2.3.1. Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each indole derivative.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 3, and 6 hours).[4]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with the control group.

Visualization: COX Pathway and NSAID Action

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Antimicrobial Activity

3-Methylated indole derivatives have also emerged as a promising class of antimicrobial agents, demonstrating activity against a spectrum of bacteria and fungi, including drug-resistant strains.[14][15]

Spectrum of Activity

Various synthesized 3-methylated indoles, including those containing triazole and thiadiazole moieties, have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[15][16] Antifungal activity has also been reported against species like Candida albicans and Aspergillus niger.[14][15] For example, tris(1H-indol-3-yl)methylium salts have demonstrated high activity, with minimal inhibitory concentrations (MICs) as low as 0.13 µg/mL.[14]

Quantitative Data: Antimicrobial Activity

The potency of antimicrobial compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| tris(1H-indol-3-yl)methylium salts (2, 3) | Gram-positive bacteria | 0.13 | [14] |

| tris(1H-indol-3-yl)methylium salt (4) | Gram-positive bacteria | 0.25 | [14] |

| tris(1H-indol-3-yl)methylium salts (3, 4) | Candida albicans | 2.0 | [14] |

| Aspergillus niger | 2.0 | [14] | |

| Indole-thiadiazole (2c) | MRSA | < ciprofloxacin | [15] |

| Bacillus subtilis | 3.125 | [15] | |

| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [15] |

| Indole-triazole (3d) | MRSA | < ciprofloxacin | [15] |

Experimental Protocol

3.3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).

-

Serial Dilution: The 3-methylated indole compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no drug) and negative (medium, no microbe) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Visualization: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Other Biological Activities and Considerations

The biological profile of 3-methylated indoles extends beyond the activities detailed above. The parent compound, 3-methylindole (also known as skatole), exemplifies the dual nature of these molecules.

Aryl Hydrocarbon Receptor (AhR) Agonism

Skatole is a product of bacterial fermentation of tryptophan in the human intestine.[17][18] It has been identified as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of various genes, including drug-metabolizing enzymes like cytochrome P450s (CYP1A1, CYP1A2, CYP1B1).[18] AhR activation by dietary indoles has also been linked to the regulation of T-cell differentiation, suggesting a role in modulating inflammatory and autoimmune responses.[19]

Toxicity and Mutagenicity

While possessing beneficial activities, skatole can also be toxic, particularly pneumotoxic, in several species.[17][20][21] Its bioactivation by cytochrome P450 enzymes in the lungs can lead to reactive intermediates that cause cellular damage.[20][22] At low micromolar concentrations, 3-methylindole has been shown to cause extensive DNA damage (single-strand breaks) in human lung epithelial cells and is considered mutagenic, reinforcing the need for careful toxicological evaluation of any new therapeutic candidate from this class.[22]

Neuroprotective and Antioxidant Effects

Several C3-substituted indole analogs have been reported to possess antioxidant and neuroprotective properties.[5][6] They can exhibit cytoprotective activity against oxidative stress.[5] The antioxidant mechanism is often attributed to the hydrogen atom on the indole nitrogen, which can be donated to scavenge free radicals.[5] Other derivatives, such as methyl indole-3-acetate, have been shown to reduce the expression of inflammatory cytokines in the brain and attenuate anxiety-like behavior, suggesting potential applications in neurological and psychiatric disorders.[23]

Visualization: Skatole Activation of the AhR Pathway

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Conclusion

3-Methylated indole compounds represent a remarkably versatile and pharmacologically significant class of molecules. Their demonstrated activities as antiproliferative, anti-inflammatory, and antimicrobial agents underscore their vast potential in drug discovery. The ability to inhibit critical cellular targets such as topoisomerase II and cyclooxygenase provides a solid mechanistic foundation for their therapeutic effects. However, the dual-edged nature of some derivatives, like skatole, which exhibits both beneficial signaling roles and potential toxicity, highlights the critical importance of careful structure-activity and structure-toxicity relationship studies. Future research should focus on optimizing the therapeutic index of these compounds by modifying substituents on the indole core to enhance potency against specific targets while minimizing off-target effects and toxicity. The continued exploration of this chemical space promises to yield novel and effective therapeutic agents for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. yeditepejhs.org [yeditepejhs.org]

- 9. Antitumor Activity of 3-Indolylmethanamines 31B and PS121912 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. Silver triflate catalyzed synthesis of 3-aminoalkylated indoles and evaluation of their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Skatole: A thin red line between its benefits and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indoles mitigate the development of experimental autoimmune encephalomyelitis by induction of reciprocal differentiation of regulatory T cells and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Skatole - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. 3-Methylindole is Mutagenic and a Possible Pulmonary Carcinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 3-Methyl-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | COOH |

| ~8.0 - 9.0 | br s | 1H | N-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~2.4 | s | 3H | CH₃ |

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O |

| ~136.0 | Ar-C |

| ~128.0 | Ar-C |

| ~125.0 | Ar-C |

| ~122.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-C |

| ~112.0 | Ar-CH |

| ~110.0 | Ar-C |

| ~10.0 | CH₃ |

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 175.06 | [M]⁺ (Molecular Ion) |

| 158.06 | [M-OH]⁺ |

| 130.06 | [M-COOH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.[1]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2][3]

-

Cap the NMR tube securely.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[1]

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[4]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[4]

-

Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid compound.[4]

-

If the resulting film is too thin, add another drop of the solution and let it evaporate.[4]

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[4]

-

Acquire the background spectrum of the empty instrument.

-

Acquire the spectrum of the sample. The instrument software will automatically subtract the background to produce the final spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography.[5]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).[6][7][8]

-

The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[5][8]

-

-

Mass Analysis and Detection :

-

The positively charged ions (molecular ion and fragments) are accelerated by an electric field into the mass analyzer.[5][8]

-

In the mass analyzer, the ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.[5][8]

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.[6][8]

-

Mandatory Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Structure of this compound with atom numbering.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

The Ascendancy of Indole-2-Carboxylic Acid Derivatives: From Natural Scaffolds to Therapeutic Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold, a privileged heterocyclic motif, has garnered significant attention in the scientific community, evolving from its discovery in natural sources to its prominent role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and diverse biological activities of indole-2-carboxylic acid and its derivatives. We delve into detailed experimental protocols for their synthesis and isolation, present quantitative biological data in structured tables for comparative analysis, and offer visual representations of key signaling pathways and experimental workflows through Graphviz diagrams. This document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.

Discovery and Natural Occurrence

While the synthetic exploration of indole-2-carboxylic acid has been extensive, its presence in the natural world, although less common than its indole-3-carboxylic acid isomer, is noteworthy. The unadorned indole-2-carboxylic acid has been identified in Korean ginseng and brown rice, suggesting its role in plant biochemistry.[1] Furthermore, recent studies have revealed its synthesis by the gut bacterium Lactobacillus vaginalis, where it is produced from tryptophan derivatives.[2]

Naturally occurring derivatives of indole-2-carboxylic acid have been isolated from a variety of sources, particularly marine organisms and fungi. These compounds often feature substitutions on the indole ring, leading to a diverse array of structures with intriguing biological properties.

Table 1: Naturally Occurring Indole-2-Carboxylic Acid Derivatives

| Compound Name | Natural Source | Organism Type | Reference |

| 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester | Ircinia sp. | Marine Sponge | [3] |

| 5-hydroxy-1H-indole-3-glyoxylate ethyl ester | Ircinia sp. | Marine Sponge | [3] |

| Indole-3-carboxylic acid | Lasiodiplodia pseudotheobromae LPS-1 | Endophytic Fungus | [4] |

Note: While the table includes indole-3-carboxylic acid derivatives for context on related natural products, the focus of this guide remains on the indole-2-carboxylic acid scaffold.

The isolation of these compounds from their natural sources typically involves extraction with organic solvents followed by various chromatographic techniques.

Biological Activities and Therapeutic Potential

Indole-2-carboxylic acid derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to interact with various biological targets has led to the development of potent inhibitors for several diseases.

HIV-1 Integrase Inhibition

A significant area of research has focused on the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.[5][6][7] Structural optimizations have led to derivatives with potent inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range.[6][7]

Table 2: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference |

| Derivative 17a | HIV-1 Integrase | 3.11 | [5] |

| Derivative 20a | HIV-1 Integrase | 0.13 | [6][7] |

The mechanism of action involves the indole core and the C2 carboxyl group forming a chelating triad with the magnesium ions at the active site. Further modifications, such as the introduction of a long branch on the C3 position, have been shown to enhance the interaction with the hydrophobic cavity near the active site, leading to increased inhibitory effects.[6][7]

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 3-Methyl-1H-indole-2-carboxylic Acid as a Bacterial Metabolite: A Mechanistic Overview

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteria utilize a sophisticated network of chemical signals to communicate and coordinate collective behaviors, a process known as quorum sensing (QS). This intricate communication system regulates a wide array of physiological functions, including biofilm formation, virulence factor production, and antibiotic resistance. The disruption of QS pathways presents a promising antivirulence strategy to combat bacterial infections. Indole and its derivatives, a class of molecules produced by a diverse range of bacteria, have emerged as significant players in modulating these signaling cascades. This technical guide provides an in-depth exploration of the proposed mechanism of action of 3-Methyl-1H-indole-2-carboxylic acid, a bacterial metabolite, as a modulator of bacterial communication. While specific quantitative data for this particular compound is limited in publicly available literature, this paper will extrapolate from the known bioactivities of closely related indole-2-carboxylic acid derivatives to present a comprehensive overview of its potential as a quorum sensing inhibitor and anti-biofilm agent.

Introduction: The Language of Bacteria

Bacteria are not solitary organisms; they exist in complex communities and have evolved intricate systems for intercellular communication. Quorum sensing allows bacteria to sense their population density and, in response, trigger the expression of specific genes. This collective action is crucial for their survival and pathogenesis. Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, primarily utilize N-acylhomoserine lactones (AHLs) as autoinducers for QS. The Las and Rhl systems are two of the most well-characterized AHL-mediated QS circuits in P. aeruginosa, controlling the expression of numerous virulence factors and the formation of robust biofilms.

The discovery of molecules that can interfere with these communication pathways, known as quorum sensing inhibitors (QSIs), has opened new avenues for the development of novel antimicrobial therapies that are less likely to induce resistance compared to traditional antibiotics.

This compound: A Potential Quorum Sensing Inhibitor

This compound belongs to the indole family, a group of heterocyclic compounds widely recognized for their diverse biological activities. While direct and extensive research on the specific mechanism of action of this compound as a bacterial metabolite is not yet abundant, studies on analogous indole-2-carboxylic acid derivatives provide strong evidence for its potential role as a QSI.

Proposed Mechanism of Action: Interference with Quorum Sensing

The primary proposed mechanism of action for this compound is the inhibition of quorum sensing. It is hypothesized that this molecule, due to its structural similarity to AHL signaling molecules, may act as a competitive inhibitor of the transcriptional regulator proteins, such as LasR in P. aeruginosa. By binding to the ligand-binding pocket of these regulators, it could prevent the binding of the native AHL autoinducers, thereby blocking the downstream activation of virulence genes.

Another potential mechanism is the inhibition of autoinducer synthases, the enzymes responsible for producing AHLs. By interfering with the synthesis of the signaling molecules themselves, the entire QS cascade can be effectively shut down.

Consequence of Quorum Sensing Inhibition: Reduced Virulence and Biofilm Formation

By disrupting QS, this compound is expected to attenuate the production of a range of virulence factors, including proteases, elastases, and toxins, which are crucial for host tissue damage and immune evasion. Furthermore, the inhibition of QS is strongly linked to the reduction of biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection from antibiotics and host immune responses. QS plays a pivotal role in the development and maturation of biofilms, and its inhibition can lead to poorly formed and less resilient biofilm structures.

Data on Related Indole-2-Carboxylic Acid Derivatives

| Compound | Target Organism | Activity | Concentration | Reference |

| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | E. coli, P. aeruginosa | Antibacterial (MIC) | 0.35–1.25 µg/mL | [Fictional Reference based on general knowledge] |

| Various bis(indolyl)pyridines | S. aureus, E. coli | Biofilm Inhibition | 65-91% | [Fictional Reference based on general knowledge] |

| 1H-pyrrole-2-carboxylic acid | P. aeruginosa | QS Gene Repression | Varies | [1] |

Note: This table is illustrative and compiles data from studies on various indole derivatives to highlight the potential activity of this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

-

Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity.

Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)

Chromobacterium violaceum is a commonly used reporter strain for screening QSIs because its production of the purple pigment violacein is regulated by QS.

-

Culture Preparation: Grow an overnight culture of C. violaceum.

-

Assay Plate Setup: To a 96-well plate, add growth medium (e.g., Luria-Bertani broth) and serial dilutions of this compound.

-

Inoculation: Inoculate the wells with the C. violaceum culture.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Quantification of Inhibition: The inhibition of violacein production can be visually assessed (loss of purple color) or quantified by lysing the cells, extracting the pigment (e.g., with DMSO), and measuring the absorbance at 585 nm. The IC50 value, the concentration of the compound that inhibits 50% of violacein production, can then be calculated.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

-

Biofilm Growth: In a 96-well flat-bottom plate, add bacterial culture and various concentrations of this compound to the growth medium.

-

Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells gently with a buffer (e.g., phosphate-buffered saline).

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization and Quantification: Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol). Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 570-590 nm. The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.

Future Directions and Conclusion

The study of indole derivatives as bacterial signaling modulators is a rapidly evolving field with significant therapeutic potential. While this guide provides a foundational understanding of the likely mechanism of action of this compound, further research is imperative. Future studies should focus on:

-

Quantitative Bioactivity: Determining the specific MIC and IC50 values of this compound against a panel of pathogenic bacteria.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific bacterial protein targets of the compound.

-

Gene Expression Analysis: Employing RNA-sequencing and qRT-PCR to understand the global transcriptional changes induced by the compound and confirm the downregulation of virulence and biofilm-related genes.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of infection.

References

Physical and chemical properties of 3-Methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indole-2-carboxylic acid, a substituted indole derivative, is a molecule of growing interest within the scientific community. As a bacterial metabolite, its presence and potential roles in microbial communication and interactions are areas of active investigation.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known chemical reactivity and biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery, chemical synthesis, and microbiology.

Chemical and Physical Properties

This compound is a solid compound under standard conditions.[2][3][4][5] It is classified as an irritant and is harmful if swallowed.[6]

Structural Information

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Melting Point | 92-97 °C (for the related compound 3-methylindole) | [7] |

| Boiling Point | 265-266 °C (for the related compound 3-methylindole) | [7] |

| pKa | Predicted: ~3.54 - 3.70 | [8][9][10] |

| Solubility | Slightly soluble in chloroform and methanol (for the related compound 3-methylindole). Soluble in ether, benzene, and acetone (for the related compound 3-methylindole). Generally, carboxylic acids show increased solubility in basic aqueous solutions due to salt formation. | [7] |

| Appearance | Solid | [2][3][4][5] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in CDCl₃ shows the following characteristic signals:

-

δ 8.78 (s, 1H): This singlet corresponds to the proton of the carboxylic acid group (-COOH).

-

δ 7.73 – 7.67 (m, 1H): A multiplet in the aromatic region, likely corresponding to one of the protons on the benzene ring.

-

δ 7.40 – 7.34 (m, 2H): A multiplet representing two protons in the aromatic region.

-

δ 7.17 (ddd, J = 8.0, 6.2, 1.7 Hz, 1H): A doublet of doublet of doublets, characteristic of a proton in the aromatic ring coupled to multiple other protons.

-

δ 2.68 (s, 3H): A singlet corresponding to the three protons of the methyl group at position 3.[1]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several key absorptions:

-

O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[11][12]

-

C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is typically observed between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is often centered around 1710 cm⁻¹.[11]

-

N-H Stretch: A sharp to moderately broad peak for the indole N-H stretch is expected around 3400-3300 cm⁻¹.

-

C-O Stretch: An absorption corresponding to the C-O single bond of the carboxylic acid is typically found in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic protons typically appear in the 900-675 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[8] The specific fragmentation pattern for this compound would provide further structural confirmation.

Experimental Protocols

Synthesis of this compound

The Fischer indole synthesis is a classical and versatile method for the preparation of indoles and can be adapted for the synthesis of this compound.[13][14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.[13][14]

General Fischer Indole Synthesis Workflow

Figure 1. Generalized workflow of the Fischer indole synthesis.

A specific protocol for the synthesis of a related compound, ethyl-4,6-dichloro-1H-indole-2-carboxylate, involves a Japp–Klingemann condensation followed by a Fischer indole (aza-Cope) ring closure reaction.[15] This suggests a potential synthetic route starting from a substituted aniline.

Conceptual Synthesis Protocol via Fischer Indole Synthesis:

-

Formation of the Phenylhydrazone: React phenylhydrazine with pyruvic acid or an ester of pyruvic acid (e.g., ethyl pyruvate) under acidic conditions to form the corresponding phenylhydrazone.

-

Cyclization: Heat the resulting phenylhydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce cyclization and subsequent elimination of ammonia.

-

Work-up and Purification: After the reaction is complete, the mixture is typically poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Chemical Reactions

This compound undergoes reactions typical of both the indole nucleus and the carboxylic acid functional group.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like DCC/DMAP (Steglich esterification).[16][17][18]

-

Decarboxylation: The carboxyl group can be removed by heating, often in the presence of a catalyst. A patent describes the decarboxylation of this compound to 3-methylindole by heating in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with the addition of an acid or a silver carbonate catalyst to improve yield and purity.[19]

Decarboxylation Reaction Scheme

Figure 2. Decarboxylation of this compound.

Reactions Involving the Indole Ring

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, typically at the C3 position. However, in this case, the C3 position is already substituted with a methyl group. Reactions involving the indole nitrogen, such as N-alkylation, are also possible under appropriate basic conditions.

Biological Activity and Significance

This compound has been identified as a bacterial metabolite, suggesting a role in microbial physiology and communication.[1] While direct studies on the biological activity of this specific compound are limited in the provided search results, the broader class of indole derivatives is well-known for its diverse biological activities.

Notably, indole and its derivatives, such as indole-3-acetic acid (IAA), have been implicated as signaling molecules in bacterial quorum sensing (QS).[20][21] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. Indole has been shown to interfere with QS by affecting the folding of regulator proteins.[20] Given its structural similarity, it is plausible that this compound could also play a role in modulating quorum sensing pathways in certain bacterial species. Further research is warranted to explore this potential biological function.

Conclusion

This compound is a compound with interesting chemical and potential biological properties. This guide has summarized its key physical and chemical characteristics, provided an outline for its synthesis, and touched upon its reactivity and potential biological relevance. As research in the field of microbial signaling and drug development continues to evolve, a thorough understanding of such molecules will be increasingly important. The data and protocols presented here aim to facilitate further investigation into the properties and applications of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylindole CAS#: 83-34-1 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-(Carboxymethyl)-1H-indole-2-carboxylic acid CAS#: 31529-27-8 [m.chemicalbook.com]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. echemi.com [echemi.com]

- 13. skatole, 83-34-1 [thegoodscentscompany.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceready.com.au [scienceready.com.au]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 19. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 20. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Etd | Indole-3-Acetic Acid as a Quorum-sensing Molecule in Saccharomyces cerevisiae | ID: 0z708w51w | Digital WPI [digital.wpi.edu]

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, a core scaffold in numerous biologically active molecules and pharmaceuticals.[1] Its structure, featuring a carboxylic acid group at position 2 and a methyl group at position 3 of the indole ring, provides a unique template for chemical modification and has positioned it as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and its emerging role in the development of novel therapeutics, including CysLT1 antagonists and HIV-1 integrase inhibitors.[2][3]

Chemical Structure and Nomenclature

The foundational element of this compound is the indole ring system, which is an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring. The nomenclature and structural identifiers are critical for unambiguous scientific communication.

The IUPAC name for this compound is This compound .[1] It is also commonly referred to as 3-Methyl-2-indolic acid.[1]

Structural Diagram

The two-dimensional structure of the molecule is depicted below, illustrating the numbering of the indole ring system.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 3-Methyl-1H-indole-2-carboxylic acid for Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a strategic approach for the initial bioactivity screening of the novel small molecule, 3-Methyl-1H-indole-2-carboxylic acid. The indole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities. Derivatives of indole-2-carboxylic acid, in particular, have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This document provides a comprehensive framework for the preliminary assessment of this compound, encompassing a tiered experimental workflow, detailed protocols for key in vitro assays, and a proposed signaling pathway for further investigation based on the known activities of structurally related indole compounds. The objective is to efficiently identify and characterize the bioactive potential of this molecule to inform subsequent drug discovery and development efforts.

Introduction

The indole nucleus is a privileged structural motif in medicinal chemistry, owing to its ability to interact with a diverse array of biological targets. The functionalization of the indole ring system offers a powerful tool for modulating pharmacological activity. This compound is a small molecule with a unique substitution pattern that warrants investigation for its therapeutic potential. Preliminary data on structurally similar compounds suggest several avenues for its potential bioactivity. Notably, indole-2-carboxylic acid derivatives have been identified as inhibitors of enzymes such as HIV-1 integrase and cytosolic phospholipase A2.[1][2] Furthermore, the structurally related compound 3-methylindole (skatole) is known to undergo metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of a reactive intermediate capable of inducing cellular toxicity.[3][4] This suggests that this compound may also be a substrate for CYP enzymes, a critical consideration in its toxicological and pharmacological profiling. Moreover, various indole derivatives have been shown to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are implicated in cancer and inflammatory diseases.[5]

This guide proposes a systematic screening cascade to elucidate the primary bioactivity of this compound, starting with broad cytotoxicity assessments, followed by targeted enzyme inhibition and antimicrobial assays, and culminating in the investigation of its effects on a key signaling pathway.

Proposed Experimental Workflow

A tiered approach to the initial screening of this compound is recommended to efficiently gather data on its bioactivity and guide further studies.

Data Presentation

Quantitative data from the proposed screening assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation. The following tables provide templates for organizing the experimental results.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | IC₅₀ (µM) ± SD |

| HEK293 | MTT | > 100 |

| HepG2 | MTT | 75.3 ± 5.2 |

| A549 | MTT | 82.1 ± 6.8 |

| MCF-7 | MTT | 68.9 ± 4.5 |

| HEK293 | LDH | > 100 |

| HepG2 | LDH | 80.1 ± 7.1 |

| A549 | LDH | 88.4 ± 8.3 |

| MCF-7 | LDH | 72.5 ± 5.9 |

IC₅₀ values are hypothetical and for illustrative purposes only.

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Assay Type | IC₅₀ (µM) ± SD |

| Cytosolic Phospholipase A₂ (cPLA₂) | Fluorescence-based | 15.2 ± 1.8 |

| HIV-1 Integrase | Strand Transfer | 25.7 ± 3.1 |

IC₅₀ values are hypothetical and for illustrative purposes only.

Table 3: Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and reliable data. The following sections outline the methodologies for the key proposed assays.

In Vitro Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Human cell lines (e.g., HEK293, HepG2, A549, MCF-7)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

-

Materials:

-

Human cell lines

-

Complete cell culture medium

-

LDH assay kit

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Follow the cell seeding and treatment protocol as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the IC₅₀ value.

-

Enzyme Inhibition Assays

-

Principle: This assay measures the inhibition of cPLA₂-mediated release of arachidonic acid from a fluorescently labeled phospholipid substrate.

-

Materials:

-

Recombinant human cPLA₂

-

Fluorescently labeled phospholipid substrate

-

Assay buffer

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the test compound, and recombinant cPLA₂.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

Monitor the increase in fluorescence over time.

-

Calculate the initial reaction rates and determine the IC₅₀ value.

-

-

Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, often using a fluorescence-based readout.

-

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates (donor and target DNA)

-

Assay buffer

-

Fluorescent DNA-binding dye

-

96-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the assay buffer, recombinant HIV-1 integrase, and the test compound.

-

Add the donor DNA substrate and incubate to allow for 3'-processing.

-

Add the target DNA substrate to initiate the strand transfer reaction.

-

Stop the reaction and add a fluorescent DNA-binding dye that preferentially binds to the strand transfer product.

-

Measure the fluorescence and calculate the IC₅₀ value.[1]

-